Cas no 2229564-81-0 (2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine)

2,2,2-Trifluoro-1-(2-(piperidin-1-yl)pyridin-3-yl)ethan-1-amine is a fluorinated amine derivative featuring a pyridine core substituted with a piperidine moiety. The trifluoroethylamine group enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and binding affinity in bioactive molecules. The compound’s fluorine atoms also influence lipophilicity and bioavailability, which are critical in drug design. This scaffold is particularly useful in the development of kinase inhibitors and receptor modulators. Its well-defined reactivity and compatibility with diverse synthetic routes make it a versatile building block for medicinal chemistry applications.
2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine structure
2229564-81-0 structure
Product name:2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine
CAS No:2229564-81-0
MF:C12H16F3N3
MW:259.270752906799
CID:6359471
PubChem ID:165969098

2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine
    • 2229564-81-0
    • EN300-1959426
    • 2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
    • Inchi: 1S/C12H16F3N3/c13-12(14,15)10(16)9-5-4-6-17-11(9)18-7-2-1-3-8-18/h4-6,10H,1-3,7-8,16H2
    • InChI Key: BTYSDKZRXPGYPC-UHFFFAOYSA-N
    • SMILES: FC(C(C1=CC=CN=C1N1CCCCC1)N)(F)F

Computed Properties

  • Exact Mass: 259.12963201g/mol
  • Monoisotopic Mass: 259.12963201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 42.2Ų

2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1959426-2.5g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
2.5g
$2856.0 2023-09-17
Enamine
EN300-1959426-0.1g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
0.1g
$1283.0 2023-09-17
Enamine
EN300-1959426-10.0g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
10g
$6266.0 2023-05-23
Enamine
EN300-1959426-1g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
1g
$1458.0 2023-09-17
Enamine
EN300-1959426-0.05g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
0.05g
$1224.0 2023-09-17
Enamine
EN300-1959426-1.0g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
1g
$1458.0 2023-05-23
Enamine
EN300-1959426-0.25g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
0.25g
$1341.0 2023-09-17
Enamine
EN300-1959426-0.5g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
0.5g
$1399.0 2023-09-17
Enamine
EN300-1959426-5.0g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
5g
$4226.0 2023-05-23
Enamine
EN300-1959426-10g
2,2,2-trifluoro-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-amine
2229564-81-0
10g
$6266.0 2023-09-17

Additional information on 2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine

Compound CAS No. 2229564-81-0: 2,2,2-Trifluoro-1-(2-(Piperidin-1-yl)Pyridin-3-yl)Ethan-1-Amine

The compound CAS No. 2229564-81-0, also known as 2,2,2-trifluoro-1-(2-(piperidin-1-yl)pyridin-3-yl)ethan-1-amine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a trifluoroethyl group with a piperidine-modified pyridine ring system. The presence of the trifluoromethyl group introduces significant electronic effects, while the piperidine moiety contributes to the molecule's stability and bioavailability.

Recent studies have highlighted the importance of trifluoromethylated compounds in drug discovery due to their ability to enhance pharmacokinetic properties such as solubility and metabolic stability. The trifluoroethylamine group in this compound is particularly notable for its role in modulating the electronic environment of the molecule, which can influence its interaction with biological targets. Researchers have explored the use of such compounds in the development of novel therapeutic agents targeting various disease states, including cancer and neurodegenerative disorders.

The piperidine ring within the structure of this compound adds another layer of complexity and functionality. Piperidine derivatives are well-known for their ability to form stable amine linkages and act as versatile building blocks in organic synthesis. In this case, the piperidine moiety is attached to a pyridine ring, creating a bicyclic system that enhances the molecule's rigidity and potentially improves its binding affinity to target proteins. This feature has been exploited in recent drug design efforts to create more effective small-molecule inhibitors.

From a synthetic perspective, the preparation of CAS No. 2229564-81-0 involves a series of advanced organic reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and amide formation. The synthesis pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production if required. Researchers have also investigated alternative routes using catalytic methods to reduce reaction times and improve sustainability.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been evaluated as a potential lead compound for anti-inflammatory and analgesic agents due to its ability to modulate key signaling pathways. Additionally, its electronic properties make it a candidate for use in materials science applications such as semiconductors and optoelectronic devices.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on CAS No. 2229564-81-0. These studies have provided insights into its conformational flexibility, solvation behavior, and interactions with biological macromolecules. Such computational approaches are expected to play a crucial role in further optimizing this compound for specific therapeutic or industrial applications.

From an environmental standpoint, the ecological impact of CAS No. 2229564-81-0 has been carefully assessed through toxicity studies on various model organisms. Results indicate that while the compound exhibits moderate toxicity at high concentrations, its environmental persistence is relatively low due to efficient biodegradation pathways.

In conclusion, CAS No. 2229564-81-0 represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its unique structural features and promising biological profiles make it an attractive target for further research and development efforts.

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